7-(2,4-dichlorobenzyl)-8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a core structure of 1,3-dimethylxanthine. Key structural features include:
- Position 7 substitution: A 2,4-dichlorobenzyl group, which introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27Cl2N5O2/c1-4-16-7-5-6-10-28(16)13-18-25-20-19(21(30)27(3)22(31)26(20)2)29(18)12-14-8-9-15(23)11-17(14)24/h8-9,11,16H,4-7,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJSXXUJSGJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dichlorobenzyl)-8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₄Cl₂N₄O₃
- Molecular Weight : 355.2 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Notably, it has been studied for its inhibitory effects on specific kinases and enzymes involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) :
- HDM2 Inhibition :
Biological Activity
The biological activities associated with this compound include:
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Given its role as a p38 MAPK inhibitor, this compound may also exhibit anti-inflammatory properties. In vitro studies have demonstrated reduced production of pro-inflammatory cytokines upon treatment with this compound .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme Inhibition | Inhibition of p38 MAPK and HDM2 |
Case Study: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Analog Table
Key Comparative Findings
Substitution at Position 7
- The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to simpler benzyl (e.g., NCT-501 ) or alkyne (e.g., 10 ) substituents. This may improve membrane permeability but reduce solubility.
- But-2-yn-1-yl (in 10 ) is critical for DPP-4 inhibition in linagliptin synthesis, while dichlorobenzyl could target distinct enzymes or receptors .
Substitution at Position 8
- This contrasts with ethylsulfonyl (23), which improves metabolic stability but reduces CNS penetration .
- Piperazine/piperidine derivatives (e.g., 6 , 9 ) show varied selectivity: 4-methoxyphenylpiperazine (6 ) may modulate serotonin receptors, while ethylpiperidine in the target compound could favor adrenergic or histaminergic targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing functional groups at the 7- and 8-positions of the 1,3-dimethylxanthine scaffold?
- Methodological Answer :
- Step 1 : Bromination at the 8-position using electrophilic substitution (e.g., Br₂ in DCM) creates a reactive site for nucleophilic substitution (e.g., thiols, amines) .
- Step 2 : Alkylation at the 7-position via benzyl halides (e.g., 2,4-dichlorobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and structural validation using ¹H/¹³C NMR and FTIR (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) .
Q. How can spectral data resolve structural ambiguities in substituted xanthines?
- Methodological Answer :
- FTIR : Confirm carbonyl (C=O) and amine (N-H) groups. For example, C=O peaks at 1697–1656 cm⁻¹ and N-H stretching at ~3344 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to distinguish between isomers. For example, molecular ion peaks at m/z 169 (base fragment) and isotopic patterns for Cl/Br substituents .
- NMR : Analyze coupling constants (e.g., J = 6–8 Hz for piperidinyl protons) and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) .
Advanced Research Questions
Q. How can computational tools predict the drug-likeness and reactivity of substituted xanthines?
- Methodological Answer :
- Step 1 : Use *Chemicalize.org * (ChemAxon) to calculate logP, polar surface area, and solubility. For example, logP >2 indicates lipophilicity, critical for blood-brain barrier penetration .
- Step 2 : Perform DFT calculations (e.g., Gaussian 09) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Step 3 : Validate predictions via experimental reactivity screens (e.g., reaction with thiols or hydrazines) .
Q. What experimental design principles optimize reaction yields in multi-step xanthine syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize Suzuki coupling using a 2³ factorial matrix .
- Table 1 : Example DoE parameters for bromination:
| Variable | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| Br₂ Equiv. | 1.0 | 1.5 |
| Reaction Time (h) | 2 | 6 |
- Outcome : Higher Br₂ equivalents increase yield but risk over-bromination .
Q. How can contradictory biological activity data be reconciled for structurally similar analogs?
- Methodological Answer :
- Step 1 : Perform SAR (Structure-Activity Relationship) analysis. Compare substituents (e.g., 2,4-dichlorobenzyl vs. 3-bromo-4-methoxybenzyl) using IC₅₀ data .
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to model binding poses in target proteins (e.g., adenosine receptors). Note steric clashes with bulkier groups .
- Step 3 : Validate via SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., kₒₙ/kₒff) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
